molecular formula C17H27N7O B8427511 4-{[5-(Aminomethyl)-1,6-diethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-1-piperidinecarboxamide

4-{[5-(Aminomethyl)-1,6-diethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-1-piperidinecarboxamide

Cat. No. B8427511
M. Wt: 345.4 g/mol
InChI Key: YYOJTIHAFYKHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(Aminomethyl)-1,6-diethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H27N7O and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{[5-(Aminomethyl)-1,6-diethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-1-piperidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[5-(Aminomethyl)-1,6-diethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-1-piperidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-{[5-(Aminomethyl)-1,6-diethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-1-piperidinecarboxamide

Molecular Formula

C17H27N7O

Molecular Weight

345.4 g/mol

IUPAC Name

4-[[5-(aminomethyl)-1,6-diethylpyrazolo[3,4-b]pyridin-4-yl]amino]piperidine-1-carboxamide

InChI

InChI=1S/C17H27N7O/c1-3-14-12(9-18)15(13-10-20-24(4-2)16(13)22-14)21-11-5-7-23(8-6-11)17(19)25/h10-11H,3-9,18H2,1-2H3,(H2,19,25)(H,21,22)

InChI Key

YYOJTIHAFYKHRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C2C=NN(C2=N1)CC)NC3CCN(CC3)C(=O)N)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

10% Palladium on carbon (0.65 g), in a flask flushed with nitrogen, was treated with water (about 2 ml), ethanol (20 ml) and a suspension of 4-{[5-(azidomethyl)-1,6-diethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-1-piperidinecarboxamide (4.1 g, 11.0 mmol, e.g. which can be as prepared in Intermediate 16) in ethanol (100 ml). Additional ethanol (200 ml) was used to wash the suspension into the flask. The suspension was stirred under an atmosphere of hydrogen for 21 hours. The mixture was filtered through celite to remove catalyst, and the filtrate was evaporated to dryness to give the title compound as a grey foam (3.8 g). LCMS m/z 346 [MH+]; TRET=about 1.66 min.
Name
4-{[5-(azidomethyl)-1,6-diethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-1-piperidinecarboxamide
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Intermediate 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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